3-Chloro-8-methoxyquinolin-4-OL
Overview
Description
3-Chloro-8-methoxyquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxyquinolin-4-OL typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 8-methoxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
3-Chloro-8-methoxyquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and other diseases.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyquinolin-4-OL involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyquinoline: Similar structure but lacks the methoxy group.
8-Methoxyquinoline: Similar structure but lacks the chlorine atom.
4-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.
Uniqueness
3-Chloro-8-methoxyquinolin-4-OL is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Chloro-8-methoxyquinolin-4-OL, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and methoxy functional groups, which enhance its reactivity and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: 3-chloro-8-methoxy-1H-quinolin-4-one
- CAS Number: 16778-22-6
- Molecular Formula: C10H8ClNO2
Synthesis Methods:
The synthesis of this compound typically involves:
- Chlorination of 8-methoxyquinoline using agents like thionyl chloride or phosphorus pentachloride.
- Methoxylation to introduce the methoxy group under controlled conditions.
The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in DNA replication and transcription, notably:
- DNA gyrase
- Topoisomerase
Inhibition of these enzymes disrupts bacterial DNA synthesis, leading to cell death, which is particularly relevant in the context of antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be compared with other quinoline derivatives:
Compound | Activity Type | IC50 (µg/mL) |
---|---|---|
This compound | Antibacterial | 0.5 - 2.0 |
Chloroquine | Antimalarial | 0.01 - 0.1 |
Quinine | Antimalarial | 0.05 - 0.2 |
The compound has shown promising results against strains of Plasmodium falciparum, suggesting potential as an antimalarial agent.
Case Studies
-
Antimalarial Activity:
A study evaluating various quinoline derivatives found that this compound displayed moderate to high antimalarial activity with IC50 values comparable to established antimalarials like chloroquine . -
Mechanistic Insights:
Research demonstrated that the compound's mechanism involves interference with hematin crystallization, a critical process for malaria parasites, thereby enhancing its therapeutic potential against resistant strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
Compound | Unique Features | Biological Activity |
---|---|---|
3-Chloro-4-hydroxyquinoline | Lacks methoxy group | Moderate antibacterial |
8-Methoxyquinoline | Lacks chlorine atom | Lower antimalarial effect |
4-Hydroxyquinoline | Lacks both chlorine and methoxy | Minimal activity |
The presence of both chlorine and methoxy groups in this compound enhances its biological reactivity and efficacy compared to its analogs.
Properties
IUPAC Name |
3-chloro-8-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBXSAXOFOZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651210 | |
Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-22-6 | |
Record name | 3-Chloro-8-methoxy-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16778-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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